4-(吡咯啉-1-基)-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

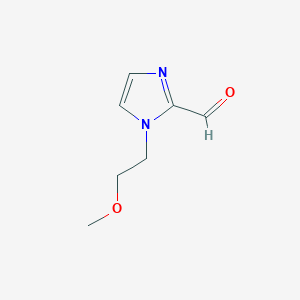

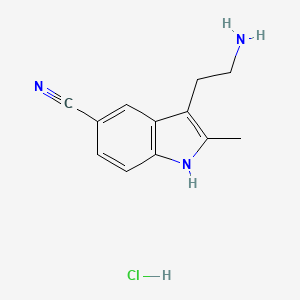

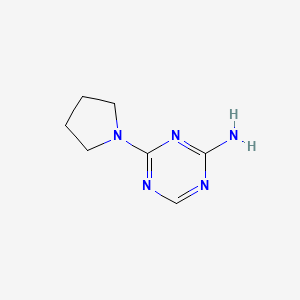

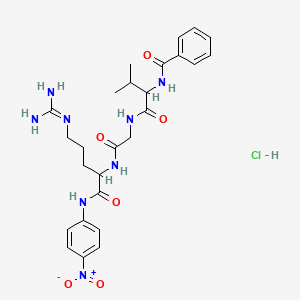

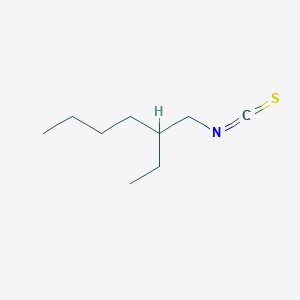

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a compound that features a triazine core substituted with a pyrrolidine group and an amine. The triazine ring is a versatile scaffold in medicinal chemistry due to its three nitrogen atoms, which can engage in various bonding interactions. The pyrrolidine ring is a common motif in bioactive molecules, often contributing to the binding affinity and selectivity of drugs due to its conformational rigidity and basicity.

Synthesis Analysis

The synthesis of related triazine derivatives often involves the amination of precursor molecules. For instance, the amination of 3-pyrrolidino-1,2,4-triazine 4-oxide with ammonia leads to tele-substitution products, where a sigmatropic shift of hydrogen is postulated . Similarly, the synthesis of pyrrolo[2,1-f][1,2,4]triazines involves the N-amination of substituted pyrroles, followed by cyclization with amidine reagents . These methods highlight the importance of amination reactions and cyclization steps in constructing the triazine core with various substituents.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be quite complex. For example, a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, crystallizes with monoclinic symmetry and exhibits a flattened boat conformation of the triazine ring . The arrangement of molecules in the crystal is governed by intermolecular hydrogen bonds, which is a common feature that can influence the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including aminolysis and hydrolysis. For example, N-(4,6-diphenoxy-1,3,5-triazin-2-yl) substituted pyridinium salts react with amines through nucleophilic displacement, which is consistent with a concerted displacement mechanism . This reactivity is crucial for understanding the behavior of triazine compounds under different conditions and can be exploited in synthetic chemistry for the construction of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure can affect solubility and melting points . The basicity of the pyrrolidine and amine groups can influence the compound's solubility in different solvents and its reactivity in acid-base reactions. The steric and electronic effects of substituents on the triazine ring can also affect the compound's reactivity in nucleophilic substitution reactions, as seen in the aminolysis of triazinyl pyridinium salts .

科学研究应用

结构和分子研究

- 结构特征: 对类似三嗪衍生物的研究,如4-二甲基氨基-6-(1-甲基-4-硝基-1H-吡咯-2-基)-1,3,5-三嗪-2-胺,突出了它们的平面结构,具有广泛的π共轭和显著的氢键作用,有助于其稳定性和在各种应用中的潜在用途 (Lu et al., 2004)。

材料科学中的应用

- 电致变色应用: 对相关化合物2,4,6-三(4-(1H-吡咯-1-基)苯氧基)-1,3,5-三嗪的研究显示其在电致变色器件中的应用,展示了显著的光学跃迁和在变色应用中的潜力 (Ak et al., 2006)。

化学合成和反应性

- 高能材料: 与4-(吡咯啉-1-基)-1,3,5-三嗪-2-胺密切相关的化合物,即4,6-二叠氮-N-(4,6-二叠氮-1,3,5-三嗪-2-基)-1,3,5-三嗪-2-胺,由于其高熔点和显著的生成焓,展示了作为高能材料起始物的潜力 (Chapyshev & Korchagin, 2017)。

药物递送和生物应用

- 药物递送系统: 对2,4,6-三(吡啶-4-基)-1,3,5-三嗪衍生物的研究,与所讨论的化合物在结构上相似,已探索了它们在药物递送系统中的潜力,特别是在承载和运输生物相关结构方面 (Mattsson et al., 2010)。

安全和危害

未来方向

属性

IUPAC Name |

4-pyrrolidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-6-9-5-10-7(11-6)12-3-1-2-4-12/h5H,1-4H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXNQJXJUWNGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586425 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

CAS RN |

940980-96-1 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)